Ethyl 3,5-dibromo-4-methylbenzoate
Overview
Description
Ethyl 3,5-dibromo-4-methylbenzoate is a chemical compound with the CAS Number: 1017074-04-2 . It has a molecular weight of 322 . The compound is stored at a temperature of 2-8°C . and is in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10Br2O2/c1-3-14-10(13)7-4-8(11)6(2)9(12)5-7/h4-5H,3H2,1-2H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 322 and is stored at a temperature of 2-8°C .Scientific Research Applications
Synthesis Processes and Derivative Formation :
- Ethyl 3,5-dibromobenzoate was synthesized from ethyl 4-amino-3,5-dibromobenzoate through diazotization and reductive deamination, showing its utility in preparing dendritic polymers. Optimal synthesis conditions were established for efficient production (Bi Yun-mei, 2011).
- Alkyl 4,5-dibromo-2-methylbenzoate derivatives, closely related to Ethyl 3,5-dibromo-4-methylbenzoate, were synthesized indicating its potential in forming structurally varied compounds (Gauna, Cobice, & Awruch, 2008).
Radiographic Applications :
- The synthesis of fluoro-bromo derivatives of benzoic acid, including ethyl 3,5-dibromo-4-fluorobenzoate, was explored for their potential as radiographic opaques. This study underscores its potential application in diagnostic imaging (Sprague, Cwalina, & Jenkins, 1953).
Supramolecular Assemblies :
- The creation of supramolecular assemblies involving similar compounds, like 3,5-dinitro-4-methylbenzoic acid, demonstrated the potential of this compound in forming complex structures useful in materials science (Varughese & Pedireddi, 2005).
Characterization of New Compounds :
- The preparation and characterization of drugs like ethyl 3,5-di(acetylamino)-2,4,6-triiodobenzoate, which is structurally related to this compound, highlights the role of such compounds in pharmaceutical research (Bosch, Škapin, & Matijević, 2004).
Safety and Hazards
properties
IUPAC Name |
ethyl 3,5-dibromo-4-methylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2O2/c1-3-14-10(13)7-4-8(11)6(2)9(12)5-7/h4-5H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBRFCQNCOXASI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)Br)C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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